4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid
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Overview
Description
4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid is a versatile chemical compound with a unique structure that makes it valuable for various scientific research applications. Its molecular formula is C8H13NO3, and it is known for its stability and reactivity under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,4-dimethyl-3-oxopentanoic acid with ammonia or an amine in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted piperidine derivatives.
Scientific Research Applications
4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: Used in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to bind to active sites on enzymes, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-2-oxopiperidine-3-carboxylic acid
- 4,4-Dimethyl-6-hydroxypiperidine-3-carboxylic acid
- 4,4-Dimethyl-6-aminopiperidine-3-carboxylic acid
Uniqueness
4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid is unique due to its specific structural features, which confer distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
4,4-dimethyl-6-oxopiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-8(2)3-6(10)9-4-5(8)7(11)12/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTZZSUHIXEGIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NCC1C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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